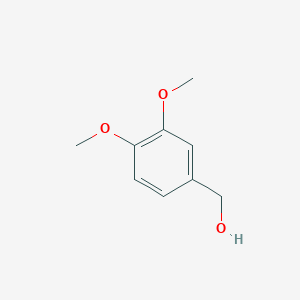

3,4-Dimethoxybenzyl alcohol

Vue d'ensemble

Description

3,4-Dimethoxybenzyl alcohol, also known as veratryl alcohol, is a member of the class of benzyl alcohols. It is a benzyl alcohol in which the hydrogens at positions 3 and 4 of the phenyl group are substituted by methoxy groups . It is a secondary metabolite of some lignin-degrading fungi .

Synthesis Analysis

3,4-Dimethoxybenzyl alcohol is widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules . It can also be used as a precursor in the total synthesis of salvianolic acid N . The synthesis of 3,4-Dimethoxybenzyl alcohol involves the reaction of benzaldehyde derivatives in methanol with sodium borohydride .Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxybenzyl alcohol is C9H12O3 . It is a dimethoxybenzene and a primary alcohol .Chemical Reactions Analysis

The catalysis of the H2O2-dependent oxidation of 3,4-dimethoxybenzyl alcohol by the hemoprotein ligninase isolated from wood-decaying fungus, Phanerochaete chrysosporium Burds, yields veratraldehyde . The reaction exhibits a stoichiometry of one H2O2 consumed per aldehyde formed .Physical And Chemical Properties Analysis

3,4-Dimethoxybenzyl alcohol has a molecular weight of 168.19 g/mol . It has a boiling point of 298.1±0.0 °C at 760 mmHg . The density of 3,4-Dimethoxybenzyl alcohol is 1.157 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis of Cyclotriveratrylenes (CTVs)

3,4-Dimethoxybenzyl alcohol is widely used in the synthesis of various cyclotriveratrylenes (CTVs) . CTVs are cyclic molecular hosts with a cavity to accommodate guest molecules . This makes them useful in host-guest chemistry .

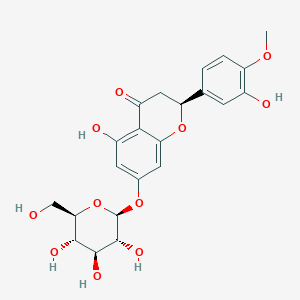

2. Precursor in the Total Synthesis of Salvianolic Acid N This compound can also be used as a precursor in the total synthesis of salvianolic acid N . Salvianolic acid N is a bioactive compound that has potential therapeutic applications.

3. Protective Group for the In Situ Deprotection/Deposition of Extended Aromatic Thiolate Monolayers The 3,4-dimethoxybenzyl group acts as a solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers . This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .

4. Fuel for Microbial Fuel Cells (MFCs) 3,4-Dimethoxybenzyl alcohol can be used as the fuel of the microbial fuel cell (MFC) to generate power . MFCs are a type of bio-electrochemical system that drives a current by using bacteria and mimicking bacterial interactions found in nature .

5. Raw Material for the Synthesis of Cyclotriveratrylene Veratrole alcohol, another name for 3,4-Dimethoxybenzyl alcohol, is the raw material for the synthesis of cyclotriveratrylene . Cyclotriveratrylene is used in host-guest chemistry .

Mécanisme D'action

Target of Action

The primary target of 3,4-Dimethoxybenzyl alcohol, also known as Veratryl alcohol, is the enzyme aryl-alcohol dehydrogenase . This enzyme is found in certain fungi, such as the white-rot fungus Phanerochaete chrysosporium . The enzyme plays a crucial role in the reduction of aryl-aldehydes to the corresponding alcohols .

Mode of Action

3,4-Dimethoxybenzyl alcohol interacts with its target, aryl-alcohol dehydrogenase, through a reductive process . The enzyme reduces aryl-aldehydes to the corresponding alcohols, with 3,4-Dimethoxybenzyl alcohol being one of the substrates . This interaction results in the conversion of 3,4-Dimethoxybenzyl alcohol to its corresponding aldehyde .

Biochemical Pathways

The biochemical pathway primarily affected by 3,4-Dimethoxybenzyl alcohol is the lignin degradation pathway in certain fungi . In this pathway, lignin peroxidase (LiP) oxidizes lignin, a complex organic polymer, into smaller molecules . 3,4-Dimethoxybenzyl alcohol serves as a secondary metabolite in this process, protecting lignin peroxidase from inactivation by hydrogen peroxide and preventing the accumulation of LiP compound III .

Result of Action

The action of 3,4-Dimethoxybenzyl alcohol results in the degradation of lignin, a complex organic polymer found in the cell walls of plants . This process is crucial for the recycling of plant material in nature. In industrial applications, the degradation of lignin is a key step in the production of biofuels .

Action Environment

The action of 3,4-Dimethoxybenzyl alcohol is influenced by environmental factors such as temperature and pH . For instance, the compound becomes cleaved off during monolayer formation at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound’s action, efficacy, and stability can be influenced by the conditions of its environment.

Safety and Hazards

Orientations Futures

3,4-Dimethoxybenzyl alcohol is widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules . It can also be used as a precursor in the total synthesis of salvianolic acid N . This suggests that 3,4-Dimethoxybenzyl alcohol has potential applications in the field of host-guest chemistry and the synthesis of bioactive compounds .

Propriétés

IUPAC Name |

(3,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGPRYNGFWGMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059076 | |

| Record name | Benzenemethanol, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [Alfa Aesar MSDS] | |

| Record name | 3,4-Dimethoxybenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3,4-Dimethoxybenzyl alcohol | |

CAS RN |

93-03-8 | |

| Record name | Veratryl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB4T4A711H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3,4-Dimethoxybenzyl alcohol?

A: The molecular formula of 3,4-Dimethoxybenzyl alcohol is C9H12O3, and its molecular weight is 168.19 g/mol. []

Q2: What spectroscopic data are available for characterizing 3,4-Dimethoxybenzyl alcohol?

A: Researchers commonly use IR, 1H NMR, and 13C NMR spectroscopy to confirm the structure of 3,4-Dimethoxybenzyl alcohol. [, ]

Q3: How is 3,4-Dimethoxybenzyl alcohol used in organic synthesis?

A: 3,4-Dimethoxybenzyl alcohol serves as a starting material in the synthesis of various compounds, including piceatannol, a bioactive stilbene. [] It can be converted to 3,4-Dimethoxybenzyl bromide, a useful reagent for introducing the 3,4-Dimethoxybenzyl protecting group in organic synthesis. []

Q4: Can 3,4-Dimethoxybenzyl alcohol be used to synthesize isoflavones?

A: Yes, 3,4-Dimethoxybenzyl alcohol can be converted to 3,4-dimethoxybenzyl cyanide, a key intermediate in the synthesis of isoflavones. This process involves several steps, including halogenation and nitrilization reactions. []

Q5: What is the role of 3,4-Dimethoxybenzyl alcohol in lignin degradation studies?

A: 3,4-Dimethoxybenzyl alcohol, also known as veratryl alcohol, is a model compound for studying lignin degradation. [, , , , , , ] Its structural similarity to lignin substructures allows researchers to investigate the mechanisms of ligninolytic enzymes.

Q6: How does 3,4-Dimethoxybenzyl alcohol interact with lignin peroxidase?

A: 3,4-Dimethoxybenzyl alcohol acts as both a substrate and a mediator for lignin peroxidase (LiP). [, ] It is oxidized by LiP to its corresponding aldehyde, veratraldehyde, and this process generates radical species that contribute to lignin degradation.

Q7: How does 3,4-Dimethoxybenzyl alcohol impact lignin peroxidase activity?

A: 3,4-Dimethoxybenzyl alcohol can enhance the activity of LiP in oxidizing certain substrates, such as pyrogallol red. [] This enhancement is attributed to the formation of reactive radical species during 3,4-Dimethoxybenzyl alcohol oxidation.

Q8: Can 3,4-Dimethoxybenzyl alcohol protect lignin peroxidase from inactivation?

A: While 3,4-Dimethoxybenzyl alcohol can protect LiP from inactivation by hydrogen peroxide in some systems, this protective effect is not always observed. [, ]

Q9: Can 3,4-Dimethoxybenzyl alcohol be oxidized in systems other than those involving ligninolytic enzymes?

A: Yes, 3,4-Dimethoxybenzyl alcohol can be oxidized by various catalysts, including iron porphyrins and horseradish peroxidase, in ionic liquids. [] This oxidation also yields veratraldehyde and other products.

Q10: How does the position of the methoxy group affect the catalytic oxidation of 3,4-Dimethoxybenzyl alcohol?

A: Studies on the catalytic oxidation of methoxy-substituted benzyl alcohols by Au/Pd catalysts revealed that the position of the methoxy group significantly influences catalytic activity. Different Au:Pd ratios showed varying activities depending on the substrate and methoxy group position. []

Q11: Have computational methods been used to study 3,4-Dimethoxybenzyl alcohol?

A: While limited information is available on specific computational studies directly focusing on 3,4-Dimethoxybenzyl alcohol, its radical cation has been investigated using pulse radiolysis techniques to determine its lifetime, reduction potential, and fragmentation behavior in aqueous solutions. []

Q12: What is the environmental risk of 3,4-Dimethoxybenzyl alcohol?

A: 3,4-Dimethoxybenzyl alcohol is being investigated as a potential partitioning tracer in the oil and gas industry. Studies assessing its environmental risk using biodegradability tests and ecotoxicological models suggest a low environmental risk at expected concentrations. []

Q13: How is 3,4-Dimethoxybenzyl alcohol detected and quantified in environmental samples?

A: 3,4-Dimethoxybenzyl alcohol can be analyzed using high-performance liquid chromatography (HPLC). This technique has been employed to study peroxidase activity in humic lake water by measuring the conversion of 3,4-Dimethoxybenzyl alcohol to its oxidation products. []

Q14: Has 3,4-Dimethoxybenzyl alcohol been found in natural sources?

A: Yes, 3,4-Dimethoxybenzyl alcohol has been identified as a constituent of coriander honey. It contributes to the unique aroma profile of this honey variety. [] It has also been isolated from the stem bark of the plant Dysoxylum binectariferum. []

Q15: What is the role of 3,4-Dimethoxybenzyl alcohol in fungal metabolism?

A: Studies with the white-rot fungus Trametes sp. strain I-62 showed that 3,4-Dimethoxybenzyl alcohol and its isomers can differentially induce laccase gene expression. This suggests a potential role of 3,4-Dimethoxybenzyl alcohol and related compounds in regulating fungal enzyme production. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B135799.png)

![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)

![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)